An In-depth Technical Guide to the Synthesis and Chemical Properties of Phenobarbital
An In-depth Technical Guide to the Synthesis and Chemical Properties of Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathways, chemical properties, and mechanism of action of phenobarbital. It is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support research and development activities in the pharmaceutical sciences.
Chemical Properties of Phenobarbital
Phenobarbital (5-ethyl-5-phenylbarbituric acid) is a long-acting barbiturate that has been utilized for its anticonvulsant and sedative-hypnotic properties for over a century.[1] An understanding of its physicochemical properties is fundamental to its formulation, pharmacokinetic profiling, and therapeutic application.
Table 1: Physicochemical Properties of Phenobarbital
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [2][3] |
| Molecular Weight | 232.24 g/mol | [3][4] |
| Appearance | Odorless, white crystalline powder or colorless crystals.[2][4] | [2][4] |
| Melting Point | 174-178 °C | [2][4][5][6] |
| pKa | 7.14 - 7.4 | [4][6][7][8] |
| LogP (Partition Coefficient) | 1.47 | [4][9] |
| Water Solubility | ~1 g/L (very slightly soluble) | [4][6][9][10] |
| Ethanol Solubility | Freely soluble | [4][8][11] |
| Ether/Chloroform Solubility | Soluble | [4][6] |
| UV max (pH 10 buffer) | 240 nm | [6] |
Synthesis Pathway of Phenobarbital
The classical and most common synthesis of phenobarbital is a multi-step process that typically begins with benzyl cyanide.[12] The core of the synthesis involves the creation of a disubstituted malonic ester, which is then condensed with urea to form the barbiturate ring structure.[1][12][13] Barbiturate drugs are generally obtained through condensation reactions between a derivative of diethyl malonate and urea in the presence of a strong base.[1][13]
The synthesis of phenobarbital presents a unique challenge because aryl halides do not readily undergo nucleophilic substitution in a typical malonic ester synthesis.[1] To overcome this, the synthesis often starts with benzyl cyanide to build the necessary intermediate, diethyl ethylphenylmalonate.[1][12]
Experimental Protocols
The following protocols are derived from established laboratory procedures for the synthesis of phenobarbital and the determination of its key chemical properties.
3.1. Synthesis of Phenobarbital
This protocol outlines the three main stages of the classical synthesis route.[12]
Stage 1: Synthesis of Diethyl Phenylmalonate
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol.
-
Condensation: Cool the resulting sodium ethoxide solution to 60°C. Add 146 g of diethyl oxalate rapidly with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[12] Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur.
-
Hydrolysis and Decarbonylation: Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid. Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry them over anhydrous sodium sulfate, and distill off the ether. Heat the residual oil under reduced pressure to 175°C until the evolution of carbon monoxide ceases.[12] The resulting product is diethyl phenylmalonate.[14]
Stage 2: Alkylation of Diethyl Phenylmalonate
-
This stage introduces the ethyl group at the α-position of diethyl phenylmalonate.[12]
-
The diethyl phenylmalonate is treated with a strong base, such as sodium ethoxide, to form a carbanion.
-
This is followed by the addition of an ethylating agent, like ethyl bromide, to yield diethyl ethylphenylmalonate.[1][12]
Stage 3: Condensation with Urea to Yield Phenobarbital
-
Preparation: Prepare a solution of sodium methoxide or sodium ethoxide in a suitable reaction vessel. Add dry urea to this solution.[12][15]
-
Cyclization: Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture. The reaction mixture is then heated to drive the condensation and cyclization, forming the phenobarbital ring.[12][15]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by acidification to precipitate the crude phenobarbital. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[12]
3.2. Determination of pKa by Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of phenobarbital in a 50:50 ethanol/water mixture.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the phenobarbital solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
3.3. Determination of Partition Coefficient (LogP)
-
Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where phenobarbital is in its neutral form). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Partitioning: Prepare a stock solution of phenobarbital in the pre-saturated aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 1-24 hours).[4]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.[4]
-
Quantification: Determine the concentration of phenobarbital in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Mechanism of Action
Phenobarbital's primary mechanism of action involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][16][17] It binds to the GABA-A receptor at a site distinct from GABA itself, acting as a positive allosteric modulator.[17] This binding increases the duration of the chloride ion channel opening, leading to an increased influx of chloride ions into the neuron.[16][17][18] The resulting hyperpolarization of the neuronal membrane makes it less excitable and raises the threshold for an action potential, thus producing a sedative and anticonvulsant effect.[1] Additionally, phenobarbital is believed to contribute to its therapeutic effects by directly blocking glutamatergic AMPA and kainate receptors.[1]
References
- 1. Phenobarbital - Wikipedia [en.wikipedia.org]
- 2. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenobarbital(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Phenobarbital [drugfuture.com]
- 7. Fenobarbital - Vetsmart [vetsmart.com.br]
- 8. Phenobarbital CAS#: 50-06-6 [m.chemicalbook.com]
- 9. phenobarbital | C12H12N2O3 | Reactory [reactory.app]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. swgdrug.org [swgdrug.org]
- 12. benchchem.com [benchchem.com]
- 13. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 14. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 15. thaiscience.info [thaiscience.info]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 18. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
